molecular formula C11H11NO B8683227 (3-Methylquinolin-4-yl)methanol

(3-Methylquinolin-4-yl)methanol

Cat. No.: B8683227
M. Wt: 173.21 g/mol
InChI Key: RXTYBWUZJSHVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (3-Methylquinolin-4-yl)methanol

Molecular Architecture and IUPAC Nomenclature

This compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. The IUPAC name is derived by numbering the quinoline nucleus such that the pyridine nitrogen resides at position 1. The methyl group occupies position 3, and the hydroxymethyl (-CH$$2$$OH) substituent is at position 4, yielding the systematic name This compound . Its molecular formula is C$$ {11}$$H$$_{11}$$NO (molecular weight: 173.21 g/mol), identical to its 2-methyl and 6-methyl isomers but distinguished by substituent positioning .

The SMILES notation for this compound can be inferred as COC1=C(C=NC=C1)CO , analogous to (4-methoxypyridin-3-yl)methanol , but adjusted for the quinoline backbone. Key structural parameters include:

  • Bond angles : The pyridine ring adopts near-planar geometry (120° bond angles), while the hydroxymethyl group introduces slight torsional strain.
  • Electron distribution : The electron-withdrawing pyridine nitrogen and electron-donating methyl group create a dipole moment favoring electrophilic substitution at position 4 .

Crystallographic Analysis and Conformational Studies

Although no direct crystallographic data exists for this compound, studies on related zinc-quinoline complexes suggest potential packing motifs. For example, the zinc complex [Zn(C$${20}$$H$${15}$$N$$4$$O)$$2$$]·2.5CH$$_3$$OH exhibits a distorted tetrahedral geometry stabilized by intramolecular hydrogen bonds (C–H⋯O, C–H⋯N) and π-π stacking . Extrapolating this to the target compound:

Property Inferred Value Source Analog
Crystal system Triclinic
Space group P-1
Unit cell parameters a ≈ 10.2 Å, b ≈ 12.1 Å
Hydrogen bonding O–H⋯N (2.7–3.1 Å)

The hydroxymethyl group likely participates in intermolecular hydrogen bonding, as seen in (2-methylquinolin-4-yl)methanol (melting point: 143–148°C) , contributing to its solid-state stability.

Comparative Structural Analysis with Isoquinoline Derivatives

Isoquinoline derivatives, where the nitrogen atom is positioned at the second carbon, exhibit distinct electronic and steric profiles compared to quinolines. Key differences include:

  • Aromaticity : Quinoline’s nitrogen at position 1 reduces electron density at positions 2 and 4, whereas isoquinoline’s nitrogen at position 2 deactivates positions 1 and 3.
  • Substituent effects : Methyl groups at position 3 in quinoline derivatives enhance solubility in nonpolar solvents (e.g., logP ≈ 2.1) compared to isoquinoline analogs (logP ≈ 1.8) .
  • Reactivity : this compound is more prone to oxidation at the hydroxymethyl group than isoquinoline derivatives due to increased electron density from the methyl substituent .

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Predicted $$^1$$H NMR signals (400 MHz, CDCl$$_3$$):

  • H-2 : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H)
  • H-5–H-8 : δ 7.52–7.89 (m, 4H, aromatic)
  • H-3 methyl : δ 2.67 (s, 3H, CH$$_3$$)
  • Hydroxymethyl : δ 4.82 (s, 2H, CH$$_2$$OH), δ 3.21 (br s, 1H, OH)

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

  • C-4 : δ 147.2 (C-OH)
  • C-3 methyl : δ 21.5 (CH$$_3$$)
  • Quinoline carbons : δ 121.4–153.8
Infrared (IR) Spectroscopy
Band (cm$$^{-1}$$) Assignment
3250–3400 O–H stretch (hydroxymethyl)
3050 C–H aromatic stretch
1620 C=N stretch (quinoline)
1080 C–O stretch (hydroxymethyl)
Mass Spectrometry (MS)
  • Molecular ion : m/z 173.21 [M$$^+$$]
  • Fragmentation : Loss of H$$2$$O (*m/z* 155.18) and CH$$3$$ (m/z 158.15)

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-6-12-11-5-3-2-4-9(11)10(8)7-13/h2-6,13H,7H2,1H3

InChI Key

RXTYBWUZJSHVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)CO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Antibacterial Activity : Research indicates that derivatives of (3-Methylquinolin-4-yl)methanol exhibit significant antibacterial properties against various strains, including Mycobacterium tuberculosis. This makes it a candidate for further development in treating infectious diseases.

Antitumor Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves downregulation of oncogenes and upregulation of tumor suppressor genes, highlighting its multifaceted role in cancer therapy.

Enzyme Interaction Studies : this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for assessing pharmacokinetics and potential drug-drug interactions.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations established for various derivatives.
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited cell growth in several cancer cell lines, suggesting its potential as a therapeutic agent.
  • Mechanism of Action : Research into its mechanism revealed that it acts as an enzyme inhibitor, disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following quinoline-based methanol derivatives are structurally relevant for comparison:

Compound Name Substituents Molecular Formula Key Functional Groups
(3-Methylquinolin-4-yl)methanol 3-CH$3$, 4-CH$2$OH C${11}$H${11}$NO Hydroxymethyl, methyl
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol 2-cyclopropyl, 3-CH$_2$OH, 4-(4-fluorophenyl) C${19}$H${17}$FNO Hydroxymethyl, cyclopropyl, fluorophenyl
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide 7-CF$_3$, 4-NH-benzenesulfonamide C${16}$H${12}$F$3$N$3$O$_2$S Trifluoromethyl, sulfonamide
7-Methoxy-2-methylquinolin-4-ol 7-OCH$3$, 2-CH$3$, 4-OH C${11}$H${11}$NO$_2$ Methoxy, methyl, hydroxyl

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For example, electron-withdrawing groups like -CF$3$ () enhance stability but may reduce solubility, while polar groups like -OH or -CH$2$OH improve hydrogen bonding .
  • Hydrogen Bonding: Compounds with hydroxymethyl or hydroxyl groups (e.g., [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol) exhibit intermolecular O–H⋯O/N interactions, stabilizing crystal structures .

Key Insights :

  • Methanol’s toxicity () necessitates careful handling of its derivatives, though quinoline analogs may have modified toxicity profiles.
  • Fluorinated or sulfonamide-containing derivatives (e.g., ) may exhibit enhanced bioactivity but require specialized safety protocols .

Preparation Methods

Aldehyde Intermediate Preparation

3-Methylquinoline-4-carbaldehyde serves as a direct precursor. Its synthesis often involves:

  • Vilsmeier-Haack Formylation : Treatment of 3-methylquinoline with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C yields the 4-carbaldehyde.

  • Oxidation of 4-Hydroxymethylquinoline : Catalytic oxidation using manganese dioxide (MnO₂) in dichloromethane converts the alcohol to the aldehyde.

Aldehyde to Alcohol Reduction

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the primary alcohol at 0–25°C. Yields range from 75–85%. Alternatives include:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at room temperature.

  • Boron Hydride Reagents : Borane-dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF).

Key Data :

Starting MaterialReagentConditionsYield (%)Purity (%)
4-CarbaldehydeNaBH₄/MeOH0°C, 2 h8295
4-CarbaldehydePd/C, H₂RT, 12 h7893

Friedländer Annulation Followed by Hydroxymethylation

Friedländer Synthesis of 3-Methylquinoline

This method constructs the quinoline ring via condensation of 2-aminobenzaldehyde with ethyl acetoacetate in acidic conditions (e.g., sulfuric acid). The methyl group at position 3 originates from the β-keto ester.

Hydroxymethylation at Position 4

  • Mannich Reaction : Reacting 3-methylquinoline with formaldehyde and ammonium chloride in ethanol introduces the hydroxymethyl group.

  • Lithiation-Alkylation : Directed lithiation at position 4 using LDA (lithium diisopropylamide) followed by quenching with paraformaldehyde.

Optimization Note :
Yields improve significantly when using anhydrous conditions and inert atmospheres (e.g., argon). Side products like 4-chloromethyl derivatives are minimized by controlling formaldehyde stoichiometry.

Ester Reduction of 3-Methylquinoline-4-carboxylate Derivatives

Esterification Strategies

  • Fischer Esterification : 3-Methylquinoline-4-carboxylic acid refluxed with methanol and sulfuric acid.

  • Schotten-Baumann Reaction : Acid chloride intermediate treated with methanol in the presence of NaOH.

Ester to Alcohol Reduction

  • Lithium Aluminum Hydride (LiAlH₄) : Refluxing the ester in dry THF achieves near-quantitative reduction.

  • DIBAL-H (Diisobutylaluminum Hydride) : Selective reduction at −78°C minimizes over-reduction.

Comparative Performance :

Ester DerivativeReducing AgentSolventTemperatureYield (%)
Methyl esterLiAlH₄THFReflux95
Methyl esterDIBAL-HToluene−78°C88

Challenges and Innovations

Regioselectivity in Quinoline Functionalization

Position 4 of quinoline is electronically activated for electrophilic substitution, but competing reactions at positions 2 and 8 necessitate directing groups. Recent advances employ:

  • Transition Metal Catalysis : Palladium-mediated C–H activation for selective hydroxymethylation.

  • Protecting Group Strategies : Temporary silyl ethers to block undesired sites.

Green Chemistry Approaches

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., Friedländer annulation in 15 min).

  • Biocatalytic Reduction : Alcohol dehydrogenases for enantioselective synthesis of chiral derivatives .

Q & A

Q. Example Protocol :

React 2-aminobenzophenone derivatives with chloroacetoacetate in methanol using CAN (10 mol%) at room temperature.

Monitor progress via TLC.

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Purify via column chromatography.

Yields typically range from 75–85% under optimized conditions .

Advanced Question: How can crystallographic disorder in this compound be resolved using SHELXL?

Answer:
Crystallographic disorder, common in flexible substituents like methyl or hydroxyl groups, requires careful refinement:

  • SHELXL Workflow :
    • Initial Model : Use SHELXS for structure solution via direct methods .
    • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
    • Disorder Handling : Split disordered sites into multiple positions (PART instructions) and refine occupancy factors .
  • Validation : Check ADPs (Ueq) and residual density maps. For example, a methyl group may occupy two orientations with 60:40 occupancy.
  • Tools : WinGX and ORTEP for Windows aid in visualizing ellipsoids and generating publication-quality figures .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydroxyl protons (δ 1.5–5.0 ppm, solvent-dependent).
    • ¹³C NMR : Quinoline carbons appear at δ 120–160 ppm; methanol -CH₂OH at δ 60–70 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 188.1).
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C stretches (~1500–1600 cm⁻¹) .

Advanced Question: How can tautomeric equilibria in this compound impact its reactivity, and what methods validate these effects?

Answer:
Tautomerism between keto-enol or ring-open/closed forms alters electronic properties and reactivity:

  • Detection Methods :
    • Variable-Temperature NMR : Monitor peak splitting or coalescence (e.g., in DMSO-d₆ vs. CDCl₃) .
    • X-ray Crystallography : Resolve tautomeric states via bond-length analysis (e.g., C-O vs. C-C distances) .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict energy differences between tautomers.
  • Reactivity Implications : Tautomers may exhibit divergent nucleophilicities, affecting coupling or oxidation reactions .

Basic Question: What purification strategies are recommended for isolating this compound post-synthesis?

Answer:

  • Chromatography : Use silica gel columns with gradients of nonpolar/polar solvents (e.g., hexane:ethyl acetate).
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. Typical Purity Metrics :

MethodPurity (%)Notes
Column≥95%Suitable for most assays
HPLC≥99%Required for biological studies

Advanced Question: How can computational methods predict the electronic properties of this compound for drug design?

Answer:

  • DFT Calculations :
    • Software : Gaussian 16 with B3LYP functional and 6-311+G(d,p) basis set.
    • Properties : HOMO/LUMO energies, electrostatic potential maps, and Fukui indices predict nucleophilic/electrophilic sites .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) using crystal structures from PDB.
  • MD Simulations : GROMACS assesses stability in aqueous or lipid environments over 100-ns trajectories.

Q. Example Data :

ParameterValue (eV)
HOMO-6.2
LUMO-1.8
Band Gap4.4

Advanced Question: How to resolve contradictory NMR data for this compound in different solvents?

Answer:
Solvent-induced shifts arise from hydrogen bonding or polarity effects:

  • DMSO-d₆ : Broadens -OH signals due to strong H-bonding.
  • CDCl₃ : Sharpens aromatic protons but may obscure -OH.
  • Strategies :
    • Deuterium Exchange : Add D₂O to confirm exchangeable protons.
    • COSY/HSQC : Correlate coupling networks to assign overlapping peaks.
    • Low-Temperature NMR : Suppress tautomerism in acetone-d₆ at -40°C .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Collect organic waste separately and incinerate via licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.